6-Octen-1-ol, 3,7-dimethyl-2-methylene-, (R)-

Odor threshold GC-O Flavor chemistry

(R)-3,7-Dimethyl-2-methylene-6-octen-1-ol (CAS 120093-50-7) is the (R)-enantiomer of a C11 acyclic methylated monoterpenoid alcohol, also referred to as (R)-2-methylcitronellol. Its molecular formula is C₁₁H₂₀O (MW 168.28 g·mol⁻¹), bearing a methylene substituent at the 2-position that distinguishes it structurally from the canonical C₁₀ terpene alcohol citronellol.

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
CAS No. 120093-50-7
Cat. No. B12758280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Octen-1-ol, 3,7-dimethyl-2-methylene-, (R)-
CAS120093-50-7
Molecular FormulaC11H20O
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C(=C)CO
InChIInChI=1S/C11H20O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,10,12H,4-5,7-8H2,1-3H3/t10-/m1/s1
InChIKeyQGRLZQDPVRYSKI-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3,7-Dimethyl-2-methylene-6-octen-1-ol (CAS 120093-50-7): Procurement-Grade Identity, Physicochemical Profile, and Comparator Landscape


(R)-3,7-Dimethyl-2-methylene-6-octen-1-ol (CAS 120093-50-7) is the (R)-enantiomer of a C11 acyclic methylated monoterpenoid alcohol, also referred to as (R)-2-methylcitronellol [1]. Its molecular formula is C₁₁H₂₀O (MW 168.28 g·mol⁻¹), bearing a methylene substituent at the 2-position that distinguishes it structurally from the canonical C₁₀ terpene alcohol citronellol [2]. The compound is classified as a flavor and fragrance agent, carrying FEMA No. 4913 and FDA UNII LR1RF4ZO1B for the racemic form [3]. Its closest procurement-relevant comparators include the (S)-enantiomer, the racemic mixture (CAS 18478-46-1), and the non-methylated parent compound citronellol (CAS 106-22-9).

Why (R)-3,7-Dimethyl-2-methylene-6-octen-1-ol Cannot Be Interchanged with Citronellol or the Racemate Without Verification


Substituting (R)-3,7-dimethyl-2-methylene-6-octen-1-ol with canonical citronellol (C₁₀H₂₀O) or other in-class monoterpenoid alcohols introduces quantifiable risk. The 2-methylene group adds a chiral center absent in citronellol, yielding a structurally distinct C₁₁ skeleton that alters the air-to-water partition coefficient, odor threshold (OT), and odor quality from predominantly rose-floral (citronellol) to citrus-flowery [1]. Although Takasago patent data indicate that (R)-, (S)-, and racemic forms perform equivalently in multi-category food flavor panels at 1–5 ppm dosing [2], procurement of the (R)-enantiomer specifically may be mandatory where enantiomeric purity is a QC specification, where downstream chiral derivatization is required, or where a single-enantiomer reference standard is needed for analytical method validation. The evidence below quantifies the specific dimensions where differentiation has been experimentally confirmed or where substitution carries measurable consequence.

(R)-3,7-Dimethyl-2-methylene-6-octen-1-ol: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Odor Threshold in Air: 2-Methylcitronellol vs. Canonical Citronellol – GC-O Dilution Analysis

In a 2022 study by Sommer et al., the odor threshold in air (OTair) of 2-methylcitronellol (racemic mixture, 65:35 R/S) was determined by GC-O dilution analysis and compared to its non-methylated parent citronellol under identical panel and instrument conditions. 2-Methylcitronellol (the racemate containing the target (R)-enantiomer as the major component) exhibited an OTair of 7.2 ng·L⁻¹, whereas (R)-citronellol and (S)-citronellol showed OTair values of 24 ± 19 ng·L⁻¹ and 19 ± 23 ng·L⁻¹ respectively in the same study [1]. The authors concluded that 'the OT of methylcitronellol... was lower than that of citronellol' (p. 419–420) [1]. The odor quality of 2-methylcitronellol was described as flowery (8/12 panelists), citrus (6/12), rose (4/12), sweetish (3/12), ethereal (3/12), fruity (3/12), with an intensity rating of 3.9 ± 0.8 on the GC-O scale [1].

Odor threshold GC-O Flavor chemistry Terpenoid

Flavor Performance in Acidic Beverages: Formulation Containing 2-Methylcitronellol vs. Control Without – Sensory Panel Evaluation

In Takasago International Corporation's patent (EP 3 659 443 A1, 2020), 3,7-dimethyl-2-methylene-6-octen-1-ol was tested as a flavoring ingredient across six beverage categories (lemon, grapefruit, orange, banana, lemon-lime, ginger ale) at concentrations of 1–5 ppm [1]. In every test, a panel of five well-trained assessors unanimously (5/5) rated the compound-containing formulation as 'remarkably superior' to the control (commercial flavored beverage without the compound), with descriptors including 'natural fruit juice-like and voluminous flavor,' 'natural fresh sweetness,' and 'fresh ginger flavor enhanced' [1]. Critically, the patent explicitly states: 'The same result was also obtained when the (R) isomer and the racemate were used,' confirming functional equivalence of the (R)-enantiomer to the (S)-enantiomer and racemate in these flavor applications [1].

Flavor formulation Sensory evaluation Citrus beverage Food flavoring

Physicochemical Property Differentiation: 2-Methylcitronellol vs. Canonical Citronellol – Molecular Descriptor Comparison

The 2-methylene substitution in 2-methylcitronellol produces a C₁₁ skeleton (MW 168.28 g·mol⁻¹) versus the C₁₀ skeleton of citronellol (MW 156.27 g·mol⁻¹), representing a molecular weight increase of 12.01 g·mol⁻¹ (one additional carbon atom with two hydrogen atoms) [1][2]. Computed physicochemical descriptors from PubChem show: XLogP3-AA of 3.5 for 2-methylcitronellol (est.) [2] versus XLogP3 of 3.2 for citronellol (experimental) [3]; topological polar surface area of 20.2 Ų (identical, as both bear a single hydroxyl group); rotatable bond count of 5 versus 5; hydrogen bond donor/acceptor count of 1/1 for both compounds [2][3]. The additional methylene group increases hydrophobicity (ΔLogP ≈ +0.3) without altering hydrogen-bonding capacity, which is consistent with the observed shift in odor character and threshold [1].

Physicochemical properties LogP Molecular descriptors QSAR

In Silico Safety Profile: Non-Mutagenic Classification and PAINS Alert Status in Virtual Screening

In a virtual screening study for bioactive natural product derivatives, (R)-3,7-dimethyl-2-methylene-6-octen-1-ol (PubChem CID 10,877,531) was computationally profiled alongside 12 other compounds [1]. The compound was classified as 'Non-Mutagen' with 0 PAINS (Pan Assay Interference Compounds) alerts, indicating absence of known problematic substructures for assay interference [1]. Its computed drug-likeness descriptors were: ALogP 3.239, molecular weight 168.276, 1 H-bond donor, 1 H-bond acceptor. By comparison, the C₁₀ analog 1-octanol (PubChem CID 957) in the same screen showed ALogP 2.795, MW 130.228, with the same HBD/HBA profile [1].

Computational toxicology PAINS Mutagenicity Drug-likeness

Enantiomeric Ratio in Biotechnologically Produced 2-Methylcitronellol: Implications for Chiral Purity Specifications

Sommer et al. (2022) reported that the 2-methylcitronellol sample analyzed in their study was a mixture of both enantiomers with an (R/S) ratio of 65:35 (+) as determined by chiral GC on a VF-WAXms column [1]. This indicates that biotechnologically produced 2-methylcitronellol via engineered E. coli yields the (R)-enantiomer as the major product, but not as a single enantiomer [1]. In contrast, (R)-camphene, (S)-2-methyl-α-fenchol, and (R)-α-fenchol from the same biosynthetic platform were obtained as enantiomerically pure compounds (≥99% ee) [1]. This difference in enantioselectivity of the biosynthetic pathway has procurement implications: sourcing enantiomerically pure (R)-3,7-dimethyl-2-methylene-6-octen-1-ol (CAS 120093-50-7) may require either alternative synthetic routes or additional chiral resolution steps beyond the direct fermentation product.

Enantiomeric ratio Chiral purity Biocatalysis Terpene biosynthesis

(R)-3,7-Dimethyl-2-methylene-6-octen-1-ol: Evidence-Backed Application Scenarios for R&D and Industrial Procurement


Citrus-Flowery Flavor Formulation for Acidic Beverages (Lemon, Grapefruit, Orange, Lemon-Lime)

The Takasago patent (EP 3 659 443 A1) demonstrates that 3,7-dimethyl-2-methylene-6-octen-1-ol imparts a 'natural fruit juice-like and voluminous' citrus flavor when added at 1–5 ppm to commercially available lemon, grapefruit, orange, and lemon-lime beverages, with unanimous panel preference (5/5) over non-supplemented controls [1]. The (R)-enantiomer, (S)-enantiomer, and racemate were confirmed to perform equivalently in all tested matrices [1]. This scenario is directly supported by the sensory evidence in Section 3, Evidence Item 2.

Low-Threshold Fragrance Ingredient for Cosmetic and Personal Care Products

With an odor threshold in air of 7.2 ng·L⁻¹ for the racemate (containing the (R)-enantiomer as the major component at 65:35 R/S), 2-methylcitronellol is a potent odorant combining citrus and flowery notes [1]. This OTair value places it among the lower-threshold methylated monoterpenes characterized by Sommer et al. (2022), alongside 2-methyllinalool (1.8 ng·L⁻¹), 2-methyl-α-fenchol (3.6 ng·L⁻¹), and 2-methylgeraniol (5.4 ng·L⁻¹) [1]. The authors specifically note that methylcitronellol 'exhibited a very pleasant, intense aroma, which combined a citrus odor with intense flowery flavors' and 'may thus represent an interesting fragrance ingredient for cosmetics' [1]. This scenario stems from the odor threshold evidence in Section 3, Evidence Item 1.

Chiral Reference Standard or Synthetic Intermediate Requiring Defined (R)-Configuration

The (R)-enantiomer (CAS 120093-50-7) is structurally defined by the (3R) stereocenter at the carbon bearing the methyl group adjacent to the 2-methylene moiety [1]. While the Takasago patent data show no functional differentiation between enantiomers in flavor applications, the procurement of the single (R)-enantiomer may be essential where: (a) the compound serves as a chiral building block for asymmetric synthesis of more complex terpenoid derivatives; (b) it is required as an analytical reference standard with certified enantiomeric purity; or (c) the application involves stereospecific biological target engagement (e.g., olfactory receptor studies). As noted in Section 3, Evidence Item 5, biosynthetic routes yield only 30% ee favoring the (R)-enantiomer, so synthetic or resolution-based sourcing may be needed for high-enantiopurity material.

Early-Stage Discovery Screening for Bioactive Monoterpenoid Derivatives

The compound's favorable in silico profile—non-mutagenic, 0 PAINS alerts, ALogP 3.239, MW 168.28, 1 HBD, 1 HBA—supports its inclusion in virtual screening libraries and high-throughput screening decks for target-agnostic phenotypic assays or target-based drug discovery programs [1]. The clean toxicological flags reduce the likelihood of assay interference and genotoxicity-related attrition in hit-to-lead progression. This application scenario is grounded in the computational profiling evidence presented in Section 3, Evidence Item 4.

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